![molecular formula C14H21BrN2O B5829502 1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5829502.png)
1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine, also known as BRL-15572, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been shown to have a high affinity for the sigma-1 receptor.
作用机制
The sigma-1 receptor is a chaperone protein that is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. 1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine has been shown to modulate the activity of the sigma-1 receptor by binding to its allosteric site. This results in the modulation of various downstream signaling pathways and cellular processes, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to have neuroprotective effects in various models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has also been investigated for its potential antidepressant effects and has been shown to have anxiolytic and antinociceptive effects in animal models. Furthermore, 1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine has been shown to have antitumor effects in various cancer cell lines and has been investigated as a potential chemotherapeutic agent.
实验室实验的优点和局限性
1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this protein. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also some limitations to using 1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine in lab experiments. It has been shown to have off-target effects on other proteins, which can complicate data interpretation. Additionally, its effects may be cell-type-specific, which can make it difficult to generalize findings across different cell types.
未来方向
There are several future directions for research on 1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine. One direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders. Another direction is to further elucidate its mechanism of action and downstream signaling pathways. Additionally, there is a need to investigate its potential side effects and toxicity in vivo to assess its safety for clinical use. Finally, there is a need to develop more selective sigma-1 receptor ligands to improve the specificity and efficacy of this class of compounds.
合成方法
The synthesis of 1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine involves the reaction of 1-(2-hydroxyethyl)-4-methylpiperazine with 4-bromo-2-methylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide and requires careful temperature control and reaction time monitoring. The resulting product is then purified using column chromatography or recrystallization.
科学研究应用
1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine has been studied extensively for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. 1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine has been shown to modulate the activity of the sigma-1 receptor and has been investigated for its potential neuroprotective, antidepressant, and antitumor effects.
属性
IUPAC Name |
1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O/c1-12-11-13(15)3-4-14(12)18-10-9-17-7-5-16(2)6-8-17/h3-4,11H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWGXEMNDRRGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

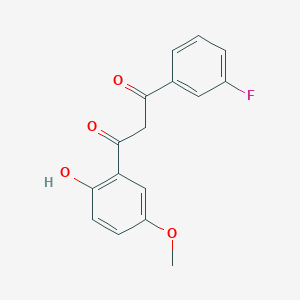
![N'-[(2-fluorobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5829440.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5829445.png)

![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5829460.png)
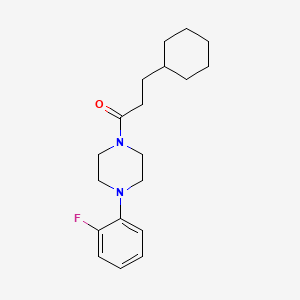
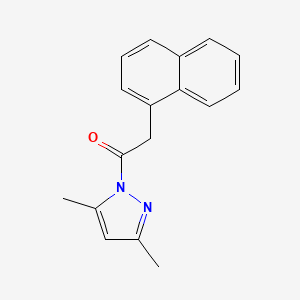

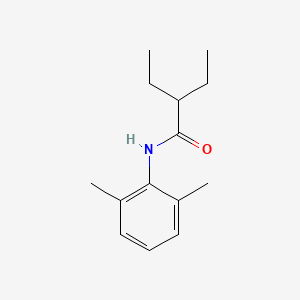
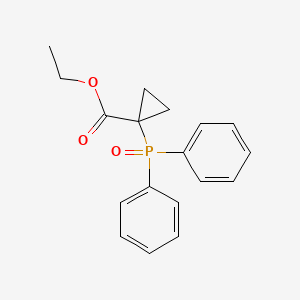
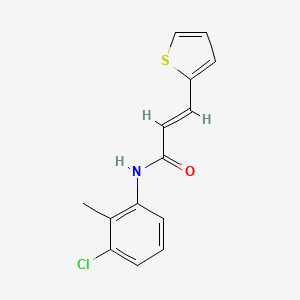
![N-benzyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5829527.png)
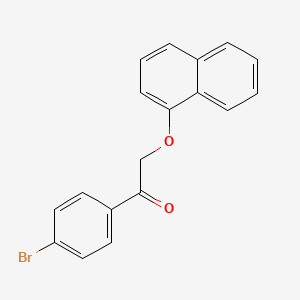
![phenyl 2-[(4-acetylbenzyl)oxy]benzoate](/img/structure/B5829537.png)